Product packaging for Benzyl (4-(aminomethyl)phenyl)carbamate(Cat. No.:CAS No. 443331-14-4)

Benzyl (4-(aminomethyl)phenyl)carbamate

Cat. No.: B1592352
CAS No.: 443331-14-4
M. Wt: 256.3 g/mol
InChI Key: UALUWRGVSASGFQ-UHFFFAOYSA-N
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Description

Benzyl (4-(aminomethyl)phenyl)carbamate (CAS 443331-14-4) is a carbamate-protected aniline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H16N2O2 and a molecular weight of 256.30 g/mol, this compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules . Compounds within this structural class, featuring benzyl carbamate motifs on an aromatic core, are frequently investigated for their potential biological activity. Recent scientific literature highlights related benzyl carbamate derivatives being explored as modulators of key neurological enzymes, such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, indicating its relevance in early-stage research for neurodegenerative conditions . The structure incorporates a primary amine, protected as a carbamate, which can be selectively deprotected to reveal the reactive functional group for further chemical transformations. This makes it a versatile precursor in organic synthesis and pharmaceutical development. Researchers value this compound for constructing molecular libraries aimed at screening for new therapeutic agents. This product is supplied with a minimum purity of 95% and is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed. For laboratory use only. Store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B1592352 Benzyl (4-(aminomethyl)phenyl)carbamate CAS No. 443331-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[4-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALUWRGVSASGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620239
Record name Benzyl [4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443331-14-4
Record name Benzyl [4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Biological Activities and Molecular Mechanisms of Action

General Pharmacological Profiles Attributed to Carbamate-Containing Compounds

The versatility of the carbamate (B1207046) moiety has enabled its use in drugs targeting a variety of diseases, from cancer to neurodegenerative disorders. mdpi.com This is due to its chemical stability, ability to cross cell membranes, and its structural similarity to the peptide bond. mdpi.com

Anti-Cancer and Cytotoxic Activities

Carbamate derivatives have demonstrated significant potential as anti-cancer agents. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes in cancer cells. For instance, some carbamate-containing drugs function by selectively inhibiting DNA synthesis or by disrupting microtubule polymerization, which is essential for cell division. mdpi.comwikipedia.org This leads to an arrest of the cell cycle in the mitotic phase, ultimately causing cancer cell death. mdpi.comwikipedia.org

Several carbamate derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. ajphs.com For example, certain carbamate derivatives of the natural product podophyllotoxin (B1678966) have shown greater potency than the established anticancer drug etoposide. ajphs.com One of the most potent of these compounds was found to induce cell cycle arrest in the G2/M phase and promote apoptosis in lung cancer cells. ajphs.com Furthermore, this compound was shown to inhibit microtubule formation and the activity of DNA topoisomerase-II, highlighting the multi-faceted anti-cancer activity of some carbamates. ajphs.com

The anti-cancer potential of carbamates is not limited to their direct cytotoxic effects. Some are designed as prodrugs, where the carbamate group masks a cytotoxic agent until it reaches the tumor site, thereby minimizing systemic toxicity. mdpi.com The table below summarizes the anti-cancer activity of selected carbamate-containing compounds.

Compound ClassMechanism of ActionCell Lines AffectedReference
Podophyllotoxin Carbamate DerivativesInduction of G2/M cell cycle arrest, apoptosis, inhibition of microtubule formation, DNA topoisomerase-II inhibitionA-549 (human lung carcinoma), HL-60 (human promyelocytic leukemia), HeLa (human cervical cancer), HCT-8 (human ileocecal adenocarcinoma) ajphs.com
Steroidal CarbamatesAntiproliferative activity, potential inhibition of Human Prostaglandin E Receptor (EP4)CT26WT (mouse colon carcinoma) nih.gov
10-demethoxy-10-methylaminocolchicine CarbamatesAntimitotic activity, inhibition of colchicine (B1669291) binding site on tubulinVarious human cancer cell lines researchgate.net
Metal-Carbamate Complexes (e.g., Silver(I) and Gold(I))Induction of ROS generation, mitochondrial membrane depolarization, apoptosis, necroptosisA549 (lung adenocarcinoma), A2780 (ovarian cancer) researchgate.net

Enzyme Inhibition Capabilities

Carbamates are well-known for their ability to inhibit a wide range of enzymes, a property that is central to their therapeutic effects. This inhibition is often achieved through the carbamylation of a serine residue within the enzyme's active site, forming a covalent bond that is typically slowly reversible. bldpharm.comnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

A prominent application of carbamate-based enzyme inhibition is in the treatment of neurodegenerative diseases like Alzheimer's, where there is a decline in the neurotransmitter acetylcholine. mdpi.com Carbamate inhibitors, such as rivastigmine, block the action of AChE and BChE, the enzymes responsible for breaking down acetylcholine, thereby increasing its levels in the brain. acs.orggoogle.com The inhibition by carbamates is often described as pseudo-irreversible because the carbamylated enzyme is restored to its active form, but at a much slower rate than with the natural substrate. nih.gov

The selectivity of carbamate inhibitors for AChE versus BChE can be modulated by altering their chemical structure. evitachem.com For instance, N-methyl carbamates tend to show minimal selectivity, while N-ethyl carbamates have a preference for BChE. evitachem.com High selectivity for AChE can be achieved with N-2'-methylphenylcarbamates, and this preference is reversed towards BChE with N-4'-isopropylphenylcarbamates. evitachem.com

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition:

Carbamates are also potent inhibitors of FAAH and MAGL, enzymes that degrade endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. eurekaselect.comresearchgate.net By inhibiting these enzymes, carbamates can elevate the levels of endocannabinoids, which are involved in pain sensation, anxiety, and inflammation. eurekaselect.comresearchgate.net The inhibition of FAAH by carbamates involves the covalent modification of the enzyme's active site. eurekaselect.comarkat-usa.org Similarly, MAGL inhibitors often feature a carbamate head group that interacts with the active site serine.

BACE1 Inhibition:

More recently, carbamate-containing compounds have been investigated as potential inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). mdpi.com This enzyme is a key target in Alzheimer's disease research because it is involved in the production of amyloid-β peptides, which form the characteristic plaques found in the brains of patients. mdpi.com Some benzyl (B1604629) carbamate derivatives have shown the ability to inhibit BACE1 activity. mdpi.com

Cyclooxygenases (COX) Inhibition:

Certain carbamate insecticides have been found to inhibit cyclooxygenase (COX) activity in human blood platelets. This inhibition is dose- and time-dependent and can be complete at low micromolar concentrations. The mechanism involves the covalent binding of the carbamyl residue to platelet proteins, including COX, in a manner that resembles the action of acetylsalicylic acid (aspirin).

The following table provides an overview of the enzyme inhibitory activities of various carbamate compounds.

Enzyme TargetInhibitor ClassMechanismSignificanceReference
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Various Carbamates (e.g., Rivastigmine)Pseudo-irreversible carbamylation of active site serineTreatment of Alzheimer's disease mdpi.comacs.orggoogle.com
Fatty Acid Amide Hydrolase (FAAH)O-aryl carbamates (e.g., URB597)Covalent modification of active siteAnalgesic and anxiolytic potential eurekaselect.comarkat-usa.org
Monoacylglycerol Lipase (MAGL)Piperidine carbamates, HFIP carbamatesCovalent carbamylation of active site serineNeuroinflammation and neurological disorders researchgate.net
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)Benzyl carbamates of 4-aminosalicylanilidesInhibition of enzyme activityPotential treatment for Alzheimer's disease mdpi.com
Cyclooxygenases (COX)Carbamate insecticides (e.g., Carbaryl)Covalent carbamylation of the enzymeAnti-inflammatory and anti-platelet effects

Neuroprotective and Neurotransmitter System Modulation

Beyond enzyme inhibition, carbamate compounds can exert neuroprotective effects and modulate neurotransmitter systems through various mechanisms. The inhibition of MAGL, for instance, not only increases levels of the endocannabinoid 2-AG but also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. researchgate.net This dual action suggests a therapeutic potential for carbamates in treating neuroinflammation. researchgate.net

Furthermore, some carbamate insecticides have been shown to interact with human melatonin (B1676174) receptors, suggesting that they can act as molecular mimics of melatonin. This interaction could disrupt the normal balance of neurotransmitters and modulators in tissues expressing these receptors, potentially leading to alterations in key regulatory and metabolic processes.

Anti-inflammatory and Pain Modulation Potential

The anti-inflammatory and pain-modulating properties of carbamates are often linked to their ability to inhibit enzymes like FAAH, MAGL, and COX. eurekaselect.comresearchgate.net By increasing endocannabinoid levels through FAAH and MAGL inhibition, carbamates can produce antinociceptive effects. The inhibition of COX enzymes by certain carbamates reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Mechanistic Investigations Specific to Benzyl (4-(aminomethyl)phenyl)carbamate and Its Close Analogues

While comprehensive biological data specifically for this compound is not extensively available in the public domain, studies on its close structural analogues provide valuable insights into its potential biological activities and mechanisms of action.

Interactions with Specific Biological Targets and Pathways

Research into compounds structurally similar to this compound has primarily focused on their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases.

A study on a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which share the benzyl carbamate core structure, investigated their ability to modulate BACE1 activity. mdpi.com While most of the tested compounds showed limited to no inhibition, one derivative, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, exhibited approximately 28% inhibition of BACE1 at a concentration of 10 µM. mdpi.com This finding suggests that the benzyl carbamate scaffold can be a starting point for the design of BACE1 inhibitors, although the specific substitution pattern is crucial for activity. The same study noted that this particular compound had insignificant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. mdpi.com

Another relevant investigation focused on substituted benzyl N-phenylcarbamates and their inhibitory effects on cholinesterases. This study found that these compounds were generally more potent inhibitors of BChE than AChE. The IC50 values for BChE inhibition ranged from 21 to 177 µmol·l–1, while for AChE, they were between 199 and 535 µmol·l–1. These results indicate that benzyl carbamate derivatives can interact with and inhibit cholinesterases, with a preference for BChE.

The table below details the inhibitory activities of close analogues of this compound.

Compound/Analogue ClassTarget EnzymeObserved ActivityReference
Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamateBACE1~28% inhibition at 10 µM mdpi.com
Substituted benzyl N-phenylcarbamatesButyrylcholinesterase (BChE)IC50 values ranging from 21-177 µmol·l–1
Substituted benzyl N-phenylcarbamatesAcetylcholinesterase (AChE)IC50 values ranging from 199-535 µmol·l–1

Modulation of Cellular Processes (e.g., Apoptotic and Autophagic Pathways)

There is currently no specific research available that details the effects of this compound on apoptotic or autophagic pathways. Apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) are critical cellular processes, and their modulation is a key strategy in the development of therapeutics, particularly in oncology. The interplay between these two pathways is complex; for instance, signaling molecules in the Bcl-2 family can regulate both apoptosis and autophagy, often in a competitive manner. However, studies investigating whether this compound engages these or other related signaling nodes have not been identified in the current body of scientific literature. Therefore, no data on its ability to induce or inhibit these pathways can be presented.

Proposed Mechanisms of Enzyme Inhibition (e.g., Mixed-Mode, Non-Competitive)

The specific enzyme inhibitory activity of this compound has not been characterized in published research. Consequently, proposing a mechanism of enzyme inhibition, such as mixed-mode or non-competitive, is not possible.

In general, enzyme inhibition is classified based on how an inhibitor interacts with an enzyme and its substrate.

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic efficiency without preventing substrate binding. This type of inhibition reduces the maximum reaction rate (Vmax) but does not alter the substrate concentration at which half of Vmax is reached (Km).

Mixed-mode inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both the Vmax and the Km.

Without experimental data from enzyme kinetic assays for this compound, any discussion of its inhibitory mechanism would be purely speculative.

Table 1: General Characteristics of Inhibition Modes This table presents generalized concepts and is not based on data for this compound.

Inhibition Mode Binding Site Effect on Vmax Effect on Km
Non-Competitive Allosteric site Decreases Unchanged
Mixed-Mode Allosteric site (binds to E and ES) Decreases Increases or Decreases

Implications for Prodrug Activation and Targeted Delivery Systems

The potential use of this compound as a component of a prodrug or in a targeted delivery system has not been explored in the available literature. Prodrugs are inactive molecules that are converted into active drugs within the body, often through enzymatic or chemical reactions. This strategy can be used to improve drug delivery to specific sites, such as tumors, thereby increasing efficacy and reducing systemic toxicity.

The structure of this compound contains a carbamate linkage and a benzyl group, which are functionalities that can be exploited in prodrug design. For instance, the carbamate could be designed to be cleaved by specific enzymes that are overexpressed in target tissues. However, no studies have been published that design or test such a system using this particular compound. Therefore, its implications for prodrug activation remain theoretical and have not been experimentally validated.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Specific Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of molecules derived from the Benzyl (B1604629) (4-(aminomethyl)phenyl)carbamate scaffold are intrinsically linked to their specific structural features. Research into related compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has shown that even minor alterations to the core structure can lead to significant changes in inhibitory activity. For instance, in a series of USP1/UAF1 deubiquitinase inhibitors, the replacement of a quinazoline (B50416) core with a pyrimidine (B1678525) was well-tolerated and resulted in a compound with comparable potency. Further substitution, such as the introduction of a 5-methyl group on the pyrimidine ring, led to a twofold increase in potency, whereas moving the methyl group to the 6-position caused a threefold decrease. acs.org

In another example concerning cholinesterase inhibitors, a library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides was synthesized. mdpi.com Within this series, Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate emerged as the most effective inhibitor of acetylcholinesterase (AChE), while Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was the most potent and selective inhibitor for butyrylcholinesterase (BChE). mdpi.com This highlights the critical role of the substitution pattern on the phenyl ring in determining both potency and selectivity.

Table 1: Impact of Core Modification on Inhibitory Potency
Compound/ModificationTargetIC50 (nM)
Quinazoline CoreUSP1/UAF1~140
Pyrimidine Core (37)USP1/UAF1Comparable to Quinazoline
5-Methylpyrimidine (38)USP1/UAF170
6-Methylpyrimidine (39)USP1/UAF1210

Impact of Substituent Modifications on Pharmacological Efficacy, Binding Affinity, and Safety Profile

Modifications to the substituents on the benzyl and phenyl rings of carbamate (B1207046) structures have a profound impact on their pharmacological properties. In the context of antibacterial agents, a series of benzyl guanidine (B92328) derivatives demonstrated that the nature and position of substituents on the benzyl ring are critical for potency. nih.gov For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative exhibited the highest potency against both Staphylococcus aureus and Escherichia coli. nih.gov In contrast, the 3-(4-trifluoromethyl)-benzyloxy derivative was highly potent against S. aureus but significantly less active against E. coli, showcasing how subtle electronic and steric changes can influence the spectrum of activity. nih.gov

Similarly, for the N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl group was found to be greatly favored over the 3- and 4-positions. acs.org Replacing a thiophene (B33073) moiety with a simple phenyl ring led to a modest improvement in potency, while various substitutions on this phenyl ring resulted in a relatively flat SAR. acs.org However, placing a phenyl ring at the 4-position of the benzylamine (B48309) was well-tolerated. acs.org These findings underscore the importance of systematic exploration of the substitution space to optimize pharmacological efficacy and binding affinity.

The introduction of different functional groups can also influence metabolic stability. For instance, in an effort to address rapid metabolism, the replacement of a lipophilic isopropyl group with an oxetane (B1205548) group was explored to improve metabolic stability and solubility. acs.org While cyclopropyl (B3062369) and cyclobutyl analogues maintained potent inhibition, they did not show improved metabolic stability. acs.org

Table 2: Effect of Benzyl Ring Substitution on Antibacterial Activity (MIC in µg/mL)
Compound/SubstituentS. aureus (MIC)E. coli (MIC)
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy (9m)0.51
3-(4-trifluoromethyl)-benzyloxy (10d)116
Monochlorobenzyl (9s/t)ModerateModerate
Dichlorobenzyl (9v)0.54

Rational Design Principles for Optimizing Interactions with Protein Binding Sites and Enzyme Active Sites

Rational drug design aims to optimize the interaction of a ligand with its biological target. For carbamate-containing molecules, this involves considering hydrogen bonding, hydrophobic interactions, and conformational constraints. The carbamate moiety itself can act as a hydrogen bond donor and acceptor, and its planar nature can influence the orientation of adjacent structural elements. acs.org

In the design of novel aphid repellents based on a benzyl geranate (B1243311) scaffold, molecular docking studies revealed that hydrophobic and hydrogen-bonding interactions were key determinants of binding affinity with the target odorant binding protein. nih.gov Similarly, the design of dual-binding site acetylcholinesterase inhibitors utilized a rational approach to create a carbamate-based molecule that could interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

The crystal structure of related compounds, such as Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate, provides valuable insights into the types of intermolecular interactions that can be formed. mdpi.comresearchgate.net These include hydrogen bonds involving the carbamate NH and carbonyl oxygen, as well as aromatic T-shaped or edge-to-face interactions between phenyl rings. mdpi.com Such information is instrumental in guiding the design of new molecules with enhanced binding affinity and specificity. The principle of enantiomer superposition, where different enantiomers of a chiral molecule can interact with the same binding determinant in an enzyme's active site, is also a key consideration in rational design. mdpi.com

Methodologies for Rapid SAR Development and Combinatorial Library Generation

To efficiently explore the vast chemical space around a core scaffold like Benzyl (4-(aminomethyl)phenyl)carbamate, modern medicinal chemistry employs rapid SAR development and combinatorial library generation. nih.gov These approaches allow for the systematic synthesis and screening of a large number of structurally related compounds.

One such method involves the use of flexible SMILES strings, which can be manipulated using programming languages like Python to rapidly generate virtual libraries of molecules. nih.gov This in silico approach, combined with 3D similarity calculations, can help refine the size of the library and improve the hit rate in subsequent experimental screening. nih.gov

The synthesis of compound libraries can be achieved through parallel synthesis techniques. For instance, the analogues of N-benzyl-2-phenylpyrimidin-4-amine were synthesized by reacting a common intermediate with a variety of boronic acids under Suzuki coupling conditions. acs.org This modular approach allows for the rapid generation of diverse analogues for SAR studies. The one-bead-one-compound (OBOC) method is another powerful combinatorial technique for creating large, diverse chemical libraries that can be screened for interactions with biological targets. nih.gov These high-throughput methods are essential for accelerating the hit-to-lead and lead optimization phases of drug discovery.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Target Docking Studies for Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Benzyl (B1604629) (4-(aminomethyl)phenyl)carbamate, docking studies are crucial for identifying potential protein targets and predicting the binding affinity. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding energy.

Docking studies on related carbamate (B1207046) derivatives have shown that the carbamate group is often involved in key hydrogen bonding interactions with amino acid residues in the active site of enzymes. For instance, in studies of carbamate-based inhibitors of acetylcholinesterase (AChE), the carbonyl oxygen and the N-H group of the carbamate moiety are frequently observed to form hydrogen bonds with residues such as glycine (B1666218) and serine. nih.gov The benzyl group and the phenyl ring of Benzyl (4-(aminomethyl)phenyl)carbamate would be expected to engage in hydrophobic and π-π stacking interactions with non-polar residues like tryptophan, tyrosine, and phenylalanine within the binding pocket. acs.org

Table 1: Illustrative Docking Interaction Data for a Carbamate Derivative with a Target Protein

Ligand GroupInteracting ResidueInteraction TypeDistance (Å)
Carbonyl Oxygen (C=O)Gly118Hydrogen Bond2.9
Amine (N-H)Ser200Hydrogen Bond3.1
Benzyl RingTrp84π-π Stacking4.5
Phenyl RingTyr334Hydrophobic3.8

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements. youtube.com

For this compound, MD simulations can be used to:

Assess the stability of the docked pose: By running a simulation of the ligand-protein complex, one can observe whether the ligand remains in its initial binding mode or if it shifts to a different conformation. The root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation is a common metric for stability. mdpi.com

Analyze the flexibility of the ligand and protein: The root-mean-square fluctuation (RMSF) of individual atoms or residues can highlight which parts of the ligand and protein are flexible and which are rigid. This can provide insights into the entropy of binding. mdpi.com

Investigate the role of water molecules: MD simulations explicitly include solvent molecules, allowing for the study of their role in mediating ligand-protein interactions.

Calculate binding free energies: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Simulations of similar molecules have shown that the flexibility of linkers, such as the aminomethyl group in this compound, can allow the molecule to adopt different conformations within the binding site to optimize its interactions. dntb.gov.ua

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex

ParameterValueInterpretation
Average Ligand RMSD1.5 ÅStable binding pose
Average Protein RMSF0.8 ÅLow flexibility in the binding site
Binding Free Energy (MM-PBSA)-35.5 kcal/molStrong predicted binding affinity
Number of Hydrogen Bonds2-4Dynamic hydrogen bonding network

Quantum Mechanical Calculations for Elucidating Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. scirp.orgscirp.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to study molecules like this compound. scirp.org

Key properties that can be calculated using QM methods include:

Optimized molecular geometry: QM calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. scirp.org

Electronic properties: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions.

Molecular orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for predicting a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability. scirp.org

Vibrational frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the compound. scirp.org

For benzyl carbamates, QM calculations have been used to determine atomic charges, molecular volume, and various electronic descriptors that can be correlated with biological activity. scirp.orgpsu.edu

Table 3: Illustrative Quantum Mechanical Calculation Data for a Benzyl Carbamate Derivative

PropertyCalculated ValueMethod
HOMO Energy-6.8 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.6 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G

Cheminformatics and Data Mining for Deriving Structure-Function Relationships

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govjppres.com

For a series of compounds based on the this compound scaffold, a QSAR study would involve:

Data collection: A dataset of compounds with measured biological activity (e.g., IC50 values) is required.

Descriptor calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic, and topological descriptors), are calculated for each compound. nih.gov

Model building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. jppres.com

Model validation: The predictive power of the QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds. nih.govresearchgate.net

A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. researchgate.net

Table 4: Illustrative QSAR Model for a Series of Carbamate Derivatives

Statistical ParameterValueSignificance
R² (Correlation Coefficient)0.85Goodness of fit of the model
Q² (Cross-Validated R²)0.72Internal predictive ability
F-statistic45.6Statistical significance of the model
Number of Compounds30Size of the training set

Analytical Methodologies for Characterization and Quantitation of Carbamate Compounds

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By interacting with molecules in different ways, each technique provides a unique piece of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, offering detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons (hydrogen atoms), their chemical environment, and their proximity to other protons. For a compound like Benzyl (B1604629) (4-(aminomethyl)phenyl)carbamate, one would expect to see distinct signals for the protons on the benzyl group, the phenyl ring, the aminomethyl group, and the carbamate (B1207046) NH proton. mdpi.comnetlify.app The chemical shift (δ, in ppm), signal splitting (multiplicity), and integration (area under the peak) of each signal would help to confirm the structure.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. huji.ac.il Each unique carbon atom in Benzyl (4-(aminomethyl)phenyl)carbamate would give a distinct signal in the ¹³C NMR spectrum. libretexts.orgnih.gov The chemical shifts of the signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), helping to confirm the presence of the benzyl and phenyl rings, the aminomethyl group, and the carbamate carbonyl carbon. libretexts.org

While specific ¹H and ¹³C NMR data for this compound (CAS No. 443331-14-4) are not available in the provided search results, the general expected chemical shift ranges for similar structures are well-established in the literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.orgulethbridge.ca It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule. ulethbridge.caacdlabs.com

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy (typically to four decimal places), which allows for the determination of the exact molecular formula of a compound. ulethbridge.ca This is a crucial step in confirming the identity of a newly synthesized compound or for identifying unknown substances. nih.gov

Specific MS or HRMS data for this compound were not found in the search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wikipedia.org Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). vscht.czpg.edu.pl

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the carbamate and amine groups.

C=O stretching of the carbamate carbonyl group.

C-O stretching of the carbamate ester group.

C-N stretching of the amine and carbamate groups.

Aromatic C-H and C=C stretching of the phenyl and benzyl rings.

While specific IR spectra for this compound are not publicly available, the characteristic absorption frequencies for these functional groups in similar carbamate compounds are well-documented. specac.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. rsc.orgmt.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. mt.com

This compound contains two phenyl rings, which are chromophores that absorb UV radiation. The UV-Vis spectrum would show one or more absorption maxima (λ_max_) in the UV region. mdpi.com The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic rings. While this technique is less specific for detailed structural elucidation compared to NMR or MS, it is very useful for quantitative analysis. researchgate.netsemanticscholar.org

Specific UV-Vis spectral data for this compound could not be located in the provided search results.

Chromatographic Separation and Detection Methods for Purity and Quantitation

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. nih.govmmv.org A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

For the analysis of this compound, a reversed-phase HPLC method would typically be used, often with a C18 column. nih.govinternationaloliveoil.org The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), possibly with additives like trifluoroacetic acid to improve peak shape. nih.govinternationaloliveoil.org

UV Detection: Since this compound contains chromophores (the phenyl rings), a UV detector is a suitable and common choice for its detection and quantification. The detector would be set to a wavelength where the compound has significant absorbance, as determined by its UV-Vis spectrum. internationaloliveoil.org

Fluorescence Detection: If the compound is fluorescent or can be derivatized to be fluorescent, a fluorescence detector can offer higher sensitivity and selectivity.

HPLC is a primary method for determining the purity of a compound by separating it from any impurities or byproducts from its synthesis. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantitation. Although general HPLC methods for carbamates are described, specific HPLC chromatograms for this compound were not found in the search results. acmec.com.cn

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) or Electron Capture Detection (ECD)

Gas chromatography is a powerful separation technique, but its direct application to many carbamate compounds, including likely this compound, is complicated by their thermal lability. Carbamates tend to degrade in the hot GC injector, often breaking down into their constituent phenols and isocyanates, which leads to poor reproducibility and inaccurate quantification. oup.comproquest.com To overcome this challenge, several strategies have been developed.

One approach is the use of specialized injection techniques that minimize thermal stress. A septum-equipped temperature-programmable injector (SPI) allows for the introduction of the sample at a lower initial temperature, which is then rapidly increased, minimizing the time the analyte spends in the high-temperature zone and thus reducing degradation. proquest.com Another technique is cold on-column injection, which deposits the sample directly onto the column at a low temperature, avoiding the hot injector altogether. oup.com

A more common and robust strategy involves chemical derivatization to convert the thermally unstable carbamate into a more volatile and stable compound prior to GC analysis. scispec.co.thnih.gov This often involves hydrolysis of the carbamate to its corresponding phenol (B47542), followed by reaction with a derivatizing agent like 1-fluoro-2,4-dinitrobenzene (B121222) to form a stable ether derivative that is amenable to GC analysis and can be detected with high sensitivity using an Electron Capture Detector (ECD). nih.gov Another method involves flash methylation in the injection port. scispec.co.th

For detection, Mass Spectrometry (MS) is highly preferred as it provides structural information, enabling confident identification of the target analyte or its derivative. proquest.comnih.gov When derivatization is not used, MS can help identify the specific degradation products, which can still allow for indirect analysis if the degradation is controlled and reproducible. nih.gov Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices. scispec.co.th

Below is a table summarizing typical GC conditions used for the analysis of derivatized or thermally stabilized carbamates.

Table 1: Representative GC-MS Conditions for Carbamate Analysis

Parameter Condition Source
Injection Technique Split mode with flash methylation scispec.co.th
Injector Temperature 250 °C oup.comscispec.co.th
Column SGE BPX-50 (60 m x 0.25 mm ID, 0.25 µm film) scispec.co.th
Oven Program 70 °C (1 min), then 10 °C/min to 300 °C (hold 6 min) scispec.co.th
Carrier Gas Helium at 1.2 mL/min scispec.co.th

| Detector | Ion Trap Mass Spectrometer (MS/MS) | scispec.co.th |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices

Liquid chromatography (LC) is the premier separation technique for carbamates as it avoids the issue of thermal degradation. When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally sensitive and selective method for the trace analysis of compounds like this compound in complex matrices such as food, water, and biological samples. nih.govresearchgate.net

The standard approach utilizes a reversed-phase LC column, typically a C18, for separation. nih.govsepscience.com Gradient elution with a mobile phase consisting of water and an organic solvent, usually acetonitrile or methanol, is employed to effectively separate the target analytes from matrix components. nih.govhpst.cz To enhance ionization efficiency in the mass spectrometer and improve peak shape, additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly added to the aqueous mobile phase. nih.govhpst.cz

The detection is most often performed using an electrospray ionization (ESI) source operating in positive ion mode, as carbamates readily form protonated molecules [M+H]⁺. researchgate.net The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion (e.g., the [M+H]⁺ of this compound). This ion is then fragmented in a collision cell, and a second quadrupole selects a specific, characteristic fragment ion. This parent-to-fragment transition is highly specific to the analyte, minimizing interferences and providing low detection limits, often in the parts-per-billion (µg/kg) or parts-per-trillion range. nih.govhpst.cznih.gov

Table 2: Typical LC-MS/MS Parameters for Carbamate Analysis

Parameter Condition Source
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) nih.govhpst.cz
Mobile Phase A Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate nih.govhpst.cz
Mobile Phase B Acetonitrile or Methanol nih.gov
Flow Rate 0.3 - 1.0 mL/min nih.govusgs.gov
Ionization Mode Electrospray Ionization (ESI), Positive researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

| LOD/LOQ | 0.05 - 5.0 µg/kg | nih.govhpst.cz |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique well-suited for the qualitative analysis of this compound and for monitoring the progress of its synthesis. ajrconline.org It allows for the simultaneous analysis of multiple samples, including starting materials, intermediates, and final products.

The stationary phase is typically silica (B1680970) gel coated on a glass or aluminum plate. ajrconline.orgoup.com The sample is spotted onto the plate, which is then placed in a chamber containing a shallow pool of a suitable mobile phase. The choice of mobile phase is crucial for achieving good separation. For carbamates, mixtures of a non-polar solvent like chloroform (B151607) and a more polar solvent like acetone (B3395972) or ethyl acetate (B1210297) are often effective. nih.gov For instance, a mobile phase of chloroform:acetone (9:1) has been shown to work well for acidic compounds, while chloroform:ethyl acetate:diethylamine (0.5:8.5:1) is effective for alkaline compounds. nih.gov

After the solvent front has moved up the plate, the separated components are visualized. If the compound is UV-active, it can be seen under a UV lamp, typically at 254 nm. nih.gov For compounds without a strong chromophore or for enhanced sensitivity, various spray reagents can be used. A classic method for carbamates is enzymatic detection, where the plate is sprayed with an acetylcholinesterase solution followed by a chromogenic substrate. nih.govnih.gov The carbamate inhibits the enzyme, preventing the color-forming reaction and leaving a white spot against a colored background. nih.gov

Table 3: TLC Systems for Carbamate Analysis

Parameter Description Source
Stationary Phase Silica gel 60 F-254 oup.comresearchgate.net
Mobile Phase Example Chloroform: Acetone (9:1, v/v) nih.gov
Visualization UV light at 254 nm nih.gov

| Visualization (Chemical) | Enzymatic inhibition (acetylcholinesterase) followed by chromogenic reagent | nih.govnih.gov |

Electrochemical and Biosensor-Based Analytical Platforms for Real-Time Monitoring

Electrochemical sensors and biosensors offer the potential for rapid, portable, and real-time monitoring of carbamates. These platforms are particularly attractive for field screening of environmental samples.

Electrochemical detection can be achieved directly by oxidizing the carbamate molecule at a high potential on a conductive electrode, such as a boron-doped diamond or carbon-based composite electrode. acs.org However, this can suffer from interferences and electrode fouling. An alternative indirect method involves the alkaline hydrolysis of the carbamate to its phenolic derivative, which can then be detected electrochemically at a much lower potential, improving selectivity. acs.org

Biosensors for carbamates predominantly rely on the principle of enzyme inhibition. nih.govnih.gov Acetylcholinesterase (AChE) is the most commonly used enzyme. nih.govresearchgate.net The biosensor is constructed by immobilizing AChE onto an electrode surface, such as a glassy carbon electrode modified with nanomaterials like carbon nanotubes to enhance the signal. nih.gov In the presence of the substrate (e.g., acetylthiocholine), the enzyme produces an electroactive product. When a carbamate like this compound is introduced, it inhibits the enzyme, causing a decrease in the electrochemical signal (e.g., current measured by chronoamperometry). This decrease is proportional to the carbamate concentration. nih.gov Such systems have been integrated into flow-injection analysis setups for semi-continuous monitoring. nih.gov

More recently, microbial fuel cell (MFC)-based biosensors are being explored for general water toxicity monitoring. mdpi.comnih.gov These systems use electroactive bacteria that produce a current from the oxidation of organic matter. The presence of a toxicant, such as a high concentration of a carbamate, disrupts the bacteria's metabolism, leading to a drop in current that serves as a real-time warning signal. mdpi.com

Comprehensive Sample Preparation Strategies for Carbamate Analysis

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, especially at trace levels in complex matrices. The goal is to extract the analyte from the sample, remove interfering components, and concentrate it to a level suitable for instrumental analysis.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE) is a traditional method where the aqueous sample is mixed with a water-immiscible organic solvent like dichloromethane (B109758) or a chloroform-ether mixture. usgs.govnih.gov The carbamate partitions into the organic phase, which is then separated, dried, and concentrated. While straightforward, LLE can be labor-intensive and consume large volumes of organic solvents.

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers higher efficiency, lower solvent consumption, and greater potential for automation. nih.govwaters.com The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while many matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. For carbamates, reversed-phase sorbents like C18 and polymeric materials like Oasis HLB are very common. waters.comacs.org Other materials like graphitized carbon can also be used. nih.gov

A variation of SPE is Magnetic Solid-Phase Extraction (MSPE) , which uses magnetic nanoparticles as the sorbent. nih.govacs.orgresearchgate.net After adsorption of the analyte, the sorbent is easily and quickly separated from the sample solution using an external magnet, eliminating the need for centrifugation or filtration. researchgate.net

Clean-Up Procedures (e.g., Column Chromatography, Dispersive Solid-Phase Extraction)

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix interferences that could affect the instrumental analysis.

Column Chromatography can be used as a clean-up step, where the initial extract is passed through a column containing a sorbent like silica gel or an amine-functionalized material (NH2-SPE) to trap interferences. hpst.cz

Dispersive Solid-Phase Extraction (d-SPE) is a rapid and effective clean-up method that is the hallmark of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. nih.govingenieria-analitica.com In this technique, an aliquot of the initial extract (typically in acetonitrile) is mixed with a small amount of one or more bulk sorbents in a centrifuge tube. The mixture is vortexed and centrifuged. The sorbents are chosen based on the matrix. Common d-SPE sorbents include:

Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars. nih.gov

Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. It should be used with caution as it can retain planar analytes. nih.gov

C18: Removes non-polar interferences like fats and lipids.

Magnesium Sulfate (MgSO₄): Used to remove excess water from the extract.

The cleaned supernatant is then taken for analysis. This d-SPE approach is highly effective for a wide range of food and environmental samples. nih.govingenieria-analitica.com

Table 4: Common Sorbents for Carbamate Extraction and Clean-up

Technique Sorbent Purpose Source
SPE C18 / Polymeric (e.g., Oasis HLB) Primary extraction from aqueous samples waters.comacs.org
SPE Aminopropyl (NH₂) Clean-up (traps polar interferences) hpst.cz
d-SPE (QuEChERS) Primary Secondary Amine (PSA) Clean-up (removes organic acids, sugars) nih.gov

| d-SPE (QuEChERS) | Graphitized Carbon Black (GCB) | Clean-up (removes pigments, sterols) | nih.gov |

Derivatization Protocols for Enhanced Chromatographic Behavior and Detector Response

The analysis of carbamate compounds, including this compound, by chromatographic methods often necessitates a derivatization step. This chemical modification is employed to overcome inherent analytical challenges associated with this class of compounds, such as thermal instability, low volatility, and weak detector response. scispec.co.thpsu.eduresearchgate.net Derivatization converts the analyte into a more suitable form for analysis, thereby enhancing chromatographic separation, increasing sensitivity, and improving selectivity. psu.eduresearchgate.net Both pre-column and post-column derivatization strategies are utilized, each with specific advantages depending on the analytical platform and the target analyte. psu.edu

Pre-Column Derivatization for Gas Chromatography (GC)

For gas chromatographic analysis, derivatization is crucial to increase the volatility and thermal stability of carbamates, preventing their degradation in the high-temperature environment of the GC injector and column. scispec.co.thyoutube.com Common approaches involve targeting the reactive N-H group of the carbamate moiety.

One established method involves acylation . For instance, heptafluorobutyric anhydride (B1165640) (HFBA) has been used as a derivatizing agent for various carbamate pesticides. researchgate.net The reaction with HFBA replaces the active hydrogen on the nitrogen atom, resulting in a more volatile and thermally stable derivative that is amenable to GC analysis. researchgate.net Another approach is silylation , where a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to introduce a trimethylsilyl (B98337) (TMS) group. This method has been successfully applied to the analysis of ethyl carbamate in alcoholic beverages, significantly improving its chromatographic properties. nih.gov

A technique known as "flash alkylation" can be performed in the GC injection port. scispec.co.th This in-situ derivatization involves the co-injection of the sample with a methylating agent, such as MethElute. scispec.co.th This method has been shown to be effective for a range of N-aryl carbamates, where methylation occurs at the amine, and for O-aryl carbamates, which yield a methyl aryl ether. scispec.co.th

A study on the derivatization of five carbamate pesticides (carbaryl, carbofuran, metolcarb, isoprocarb, and ethiofencarb) in water utilized 9-xanthydrol as the derivatizing agent. nih.govresearchgate.net This reaction, carried out directly in the water sample, produced derivatives suitable for GC-MS analysis, achieving low limits of quantification in the range of 0.007–0.028 μg/L. nih.govresearchgate.net

Table 1: Pre-Column Derivatization Reagents for GC Analysis of Carbamates

Derivatizing Agent Target Functional Group Analyte Class Typical Reaction Conditions Resulting Derivative Analytical Improvement
9-Xanthydrol Carbamate N-H Carbamate Pesticides 50.0 mM reagent, 0.05 M HCl, 60°C for 60 min. nih.govresearchgate.net Xanthyl derivative Increased sensitivity and selectivity for GC-MS. nih.govresearchgate.net
Heptafluorobutyric Anhydride (HFBA) Carbamate N-H Carbamate Pesticides Reaction in supercritical CO2 with pyridine (B92270) as a modifier. researchgate.net N-heptafluorobutyryl derivative Enhanced volatility and sensitivity for GC-ECD and GC-MS. researchgate.net
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Carbamate N-H Ethyl Carbamate 80°C for 30 min. nih.gov Trimethylsilyl (TMS) derivative Improved volatility and chromatographic behavior for GC-MS. nih.gov
MethElute (in-injector) Carbamate N-H, O-H N-aryl and O-aryl Carbamates Flash methylation in GC injector at 250°C. scispec.co.th Methylated derivative Allows for GC-MS/MS analysis of thermally labile carbamates. scispec.co.th

Pre-Column and Post-Column Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is primarily aimed at enhancing the detector response, especially for UV-Vis absorbance or fluorescence detectors, as many carbamates lack a strong native chromophore or fluorophore. psu.eduresearchgate.netyoutube.com

Pre-Column Derivatization for HPLC often involves labeling the analyte with a molecule that has strong UV absorption or fluorescence properties. Reagents such as 1-fluoro-2,4-dinitrobenzene (FDNB), dansyl chloride (DNS-Cl), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used to derivatize primary and secondary amines. researchgate.net For a compound like this compound, which contains a primary amino group, these reagents could be employed to enhance detection. For example, Fmoc-Cl reacts with primary amines to form highly fluorescent derivatives, significantly lowering detection limits. researchgate.net

Post-Column Derivatization for HPLC is a widely adopted technique for the analysis of N-methylcarbamate pesticides, as stipulated in official methods like EPA Method 531.1. scispec.co.thyoutube.com This approach involves separating the underivatized carbamates on an HPLC column, followed by an online, post-column reaction to generate a detectable product. youtube.com The typical process involves two steps:

Hydrolysis: The column eluent is mixed with a strong base (e.g., sodium hydroxide) and heated to hydrolyze the carbamate ester linkage, which liberates methylamine (B109427). youtube.com

Fluorogenic Reaction: The resulting methylamine is then reacted with a fluorogenic reagent, most commonly o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) or thifluor, to form a highly fluorescent isoindole derivative. youtube.com This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity. youtube.com

Table 2: Post-Column Derivatization for HPLC Analysis of N-Methylcarbamates

Step Reagent(s) Reaction Conditions Purpose
1. Hydrolysis Sodium Hydroxide Elevated temperature (e.g., ~100°C). youtube.com Cleavage of the carbamate ester to yield methylamine. youtube.com

The choice of derivatization strategy—pre-column or post-column—depends on several factors, including the stability of the derivatives, the complexity of the sample matrix, and the potential for interfering reactions. While pre-column derivatization can sometimes lead to multiple derivative products or artifacts, post-column derivatization simplifies sample preparation and is less prone to matrix interferences as the separation has already occurred. scispec.co.th However, post-column systems require additional hardware (pumps, reactors) and can lead to band broadening, which may affect chromatographic resolution.

Research Applications and Future Research Trajectories

Potential Therapeutic Applications in Drug Discovery and Development

The benzyl (B1604629) carbamate (B1207046) moiety is a well-established scaffold in medicinal chemistry, frequently incorporated into molecules designed for therapeutic intervention. While Benzyl (4-(aminomethyl)phenyl)carbamate itself is primarily a synthetic intermediate, its structural motifs are integral to the design of various enzyme inhibitors. acs.orgnih.gov The carbamate group acts as a stable amide/ester hybrid that can engage in crucial hydrogen bonding interactions with biological targets and serve as a metabolically robust surrogate for a peptide bond. acs.orgnih.govmdpi.com

Research into derivatives of benzyl carbamate has shown significant potential in several disease areas:

Alzheimer's Disease: A major focus has been the development of inhibitors for enzymes implicated in the pathology of Alzheimer's disease. Derivatives of benzyl carbamate have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. sigmaaldrich.com Furthermore, structurally similar compounds have been designed and tested as modulators of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is responsible for a key step in the formation of amyloid-β plaques in the brain. google.com For instance, studies on a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides revealed that specific substitutions could induce modest BACE1 inhibition. google.com

Carbonic Anhydrase Inhibition: Libraries of related compounds, such as alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms. chemrxiv.org These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. Several of these carbamate-containing molecules exhibited potent, low-nanomolar inhibition constants against various CA isoforms. chemrxiv.org

Anticancer and Antiparasitic Research: The fundamental structure of this compound makes it a useful building block for creating libraries of compounds for screening. For example, related carbamate-containing molecules have been used in the synthesis of inhibitors for the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. nih.gov Additionally, other complex benzyl derivatives have been explored for their antiparasitic properties, such as against Leishmania amazonensis. nih.gov

The following table details the inhibitory activity of several benzyl carbamate derivatives against the BACE1 enzyme, illustrating the structure-activity relationship in this class of compounds.

Table 1: In Vitro BACE1 Inhibition by Substituted Benzyl Carbamate Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Name Structure of Substituent (R) on Anilide Ring BACE1 Inhibition (%) at 10 µM
Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate 4-F 27.5 google.com
Benzyl {4-[(4-methoxyphenyl)carbamoyl]-3-hydroxyphenyl}carbamate 4-OCH3 2.6 google.com
Benzyl {4-[(2-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate 2-F Inactive google.com
Benzyl {4-[(2-methoxyphenyl)carbamoyl]-3-hydroxyphenyl}carbamate 2-OCH3 Inactive google.com
Benzyl {4-[(3-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate 3-F Inactive google.com
Benzyl {4-[(3,4-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate 3,4-diF Inactive google.com

Contributions to Chemical Biology and Advanced Bioconjugation Methodologies

In chemical biology, the benzyl carbamate group is most famous as the benzyloxycarbonyl (Cbz) protecting group for amines, a foundational tool in peptide synthesis and the creation of complex organic molecules. nih.govchemicalbook.com This application allows chemists to selectively mask a reactive amine group while other parts of a molecule are modified, and then remove it under specific conditions, typically catalytic hydrogenation. acs.org The development of modified benzyl carbamate groups, such as the 2-naphthylmethyl carbamate (CNAP) and 4-trifluoromethylbenzyl carbamate (CTFB), has enabled orthogonal deprotection strategies, allowing for the selective removal of one protecting group in the presence of another. acs.org

Beyond its role in protection, the carbamate linkage is being exploited in advanced bioconjugation techniques:

Cleavable Linkers: The carbamate bond can be engineered to be "labile" or cleavable under specific physiological conditions. This property is highly valuable for drug delivery systems where a therapeutic agent is attached to a carrier molecule, such as a polymer. sigmaaldrich.com For example, a labile carbamate linkage has been used to conjugate the antifungal drug amphotericin B to a star poly(ethylene glycol) carrier. The drug is released at the target site following an enzymatic cleavage event that triggers the decomposition of the carbamate linker. sigmaaldrich.com

Peptide Mimetics: Carbamates are widely used as surrogates for the native amide bond in peptides. mdpi.com This substitution can confer resistance to enzymatic degradation by peptidases, improving the pharmacokinetic profile of peptide-based drugs. The unique electronic and conformational properties of the carbamate moiety can also modulate how the molecule interacts with its biological target. acs.orgnih.gov

Self-Immolative Payloads: More advanced systems utilize benzyl carbamates in self-immolative linkers, where a single trigger event initiates a cascade of reactions that leads to the release of a conjugated payload, such as a drug or a fluorophore. researchgate.net

Emerging Roles in Organic Materials Science and Organic Electronics

While the primary applications of benzyl carbamates have been in the life sciences, the carbamate functional group is gaining attention in materials science for the creation of novel polymers. chemrxiv.orgnih.gov The bifunctional nature of this compound, possessing two distinct amine functionalities (one free after deprotection, one as part of the carbamate), makes it a potential monomer for polymerization reactions.

Carbamate-Functionalized Polymers: Research has demonstrated the synthesis of polymers containing carbamate groups, often for coatings and films. google.comgoogle.com These carbamate functionalities can participate in cross-linking reactions, for example with aminoplast resins, to form durable and resistant coatings. google.com The presence of the carbamate group can impart desirable properties to the final material.

Sequence-Defined Polymers: Carbamate is an emerging backbone for creating sequence-defined, non-natural polymers. chemrxiv.orgnih.govnih.gov Unlike traditional polymers with repeating monomer units, sequence-defined polymers have a precise, controlled order of different monomers, akin to proteins. This control allows for the de novo design of functional materials with tailored properties. Studies show that carbamate backbones are more rigid than their peptide counterparts, a feature that can be exploited in material design. chemrxiv.orgnih.govnih.gov

Organic Electronics: The incorporation of carbamate groups into π-conjugated polymers is being explored for applications in organic electronics. In one study, a carbamate-substituted building block was used to synthesize a conjugated polymer for organic solar cells. rsc.org The carbamate's ability to form intramolecular hydrogen bonds led to a more co-planar polymer structure, which enhanced π-conjugation and resulted in a significantly higher power conversion efficiency in the photovoltaic device compared to a related polymer without this feature. rsc.org

Interdisciplinary Research Prospects and Convergence with Other Scientific Disciplines

The study of this compound and its derivatives represents a convergence of multiple scientific fields.

Chemistry and Biology: The synthesis of this compound and its derivatives is a task of organic chemistry. google.com However, its applications directly intersect with biochemistry and pharmacology when these molecules are tested as enzyme inhibitors. sigmaaldrich.comchemrxiv.org This work requires an understanding of enzyme kinetics, protein structure, and cellular pathways.

Medicinal Chemistry and Neurobiology: The design of BACE1 and cholinesterase inhibitors based on the benzyl carbamate scaffold is a prime example of the collaboration between medicinal chemists, who design and synthesize the molecules, and neurobiologists, who study the mechanisms of neurodegenerative diseases like Alzheimer's. google.com

Polymer Science and Engineering: The exploration of carbamate-functionalized polymers brings together synthetic polymer chemistry and materials engineering. nih.govrsc.org Chemists design and create the monomers and polymers, while engineers test and characterize their physical properties (e.g., durability, conductivity) for applications ranging from industrial coatings to electronic devices. google.comrsc.org

Bioconjugation and Drug Delivery: The development of carbamate-based linkers for drug delivery systems merges organic synthesis with pharmaceutical sciences and nanotechnology. This field aims to create sophisticated systems for targeted therapy, improving efficacy and reducing side effects. sigmaaldrich.com

Unaddressed Challenges and Future Opportunities in this compound Research

Despite its utility, research into this class of compounds faces several challenges that also present opportunities for future investigation.

Inhibitor Selectivity: A significant challenge in drug discovery is achieving selectivity for the target enzyme to minimize off-target effects. For example, while BACE1 inhibition is a promising strategy for Alzheimer's, clinical trials have encountered toxicity issues, possibly due to the inhibition of other essential enzymes. google.com A future opportunity lies in the design of highly selective benzyl carbamate derivatives, perhaps through careful structural modification and computational modeling. google.com

Exploration in Materials Science: The use of this compound as a monomer for functional polymers is a significant, largely untapped opportunity. While the potential of carbamate polymers is recognized chemrxiv.orgnih.gov, there is little research on polymers synthesized specifically from this bifunctional monomer. Future work could involve synthesizing and characterizing polyamides or polyurethanes derived from this compound to explore their properties for advanced materials or organic electronics.

Advanced Bioconjugation: There is an opportunity to design more sophisticated, selectively cleavable linkers based on the benzyl carbamate scaffold. Developing a wider range of such linkers that respond to different biological triggers (e.g., specific enzymes, pH changes, reductive environments) would be highly valuable for targeted drug delivery and diagnostic applications.

Expanding Therapeutic Targets: Based on the demonstrated success of benzyl carbamate scaffolds in inhibiting proteases and hydrolases, a future direction is to screen libraries of these compounds against other enzyme classes implicated in various diseases, potentially identifying new therapeutic leads.

Conclusion and Future Outlook

Synthesis of Current Academic Understanding on Benzyl (B1604629) (4-(aminomethyl)phenyl)carbamate

Benzyl (4-(aminomethyl)phenyl)carbamate is a bifunctional organic molecule recognized primarily as a synthetic intermediate in research and development. hoffmanchemicals.combldpharm.compharmaffiliates.com Its structure is characterized by a central p-substituted phenyl ring, which is functionalized with an aminomethyl group (-CH₂NH₂) at one end and a benzyl carbamate (B1207046) group (-NHCO₂CH₂C₆H₅) at the other. This unique arrangement of functional groups dictates its chemical utility and the current academic understanding of the compound, which is centered on its role as a versatile building block rather than an end-product with direct biological or material applications.

The benzyl carbamate moiety is a well-established protecting group for amines, known as the benzyloxycarbonyl or Cbz group. wikipedia.orgchemicalbook.com This group is valued in multi-step organic synthesis for its stability under a range of reaction conditions and its susceptibility to removal via specific methods, most commonly catalytic hydrogenation. The presence of the Cbz group on the aniline (B41778) nitrogen suggests that the compound is designed to allow for selective reactions at the other reactive site, the primary aliphatic amine of the aminomethyl group.

The primary aminomethyl group provides a nucleophilic handle that can be readily modified. It allows for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, or condensation with carbonyl compounds to form imines. This dual functionality—a protected amine and a free, reactive amine on the same phenyl scaffold—makes it a valuable linker molecule for constructing more complex chemical architectures. For instance, similar structures are employed in the synthesis of heterocyclic systems or as key fragments in the assembly of pharmacologically active agents. mdpi.comacs.org

While specific, peer-reviewed syntheses for this compound are not extensively documented in leading journals, its preparation can be inferred from standard organic chemistry protocols. A plausible route would involve the selective protection of one of the amino groups of 4-(aminomethyl)aniline. More commonly, it might be synthesized from a precursor like 4-nitrobenzylamine, where the aromatic amine is formed by reduction of the nitro group after the primary amine has been protected, or vice-versa. The synthesis of related benzyl carbamates often involves the reaction of an amine with benzyl chloroformate. chemicalbook.comsciforum.net

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
CAS Number443331-14-4 bldpharm.com326407-32-3 sigmaaldrich.com
Molecular FormulaC15H16N2O2 bldpharm.comC15H17ClN2O2 sigmaaldrich.com
Molecular Weight256.30 g/mol bldpharm.com292.76 g/mol sigmaaldrich.com
AppearanceData not availableWhite to Off-White Solid
Storage ConditionsSealed in dry, 2-8°C bldpharm.comStore at 0-8°C sigmaaldrich.com

Projections for Future Research Paradigms and Translational Potential

The future research and translational potential of this compound are intrinsically linked to its utility as a versatile chemical scaffold. Projections are based on the applications of structurally analogous compounds in various fields, particularly medicinal chemistry.

Future Research Paradigms:

Combinatorial Chemistry and Drug Discovery: The compound is an ideal scaffold for the synthesis of chemical libraries. The orthogonal reactivity of its two amine groups allows for systematic structural modifications. Future research could involve using this building block to generate a diverse range of derivatives for high-throughput screening against various biological targets. For example, related benzyl carbamate structures have been investigated as inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target in Alzheimer's disease research. mdpi.com Similarly, substituted benzylamines have been used to develop potent inhibitors of the USP1/UAF1 deubiquitinase complex, an anticancer target. acs.org

Development of Novel Enzyme Inhibitors: The carbamate functional group is a known pharmacophore in enzyme inhibitors, such as cholinesterase inhibitors used in the treatment of Alzheimer's disease. arkat-usa.org Future studies could explore derivatives of this compound as potential inhibitors for a range of enzymes where the carbamate group can act as a transition-state analogue or a key binding element.

Materials Science: Molecules containing both rigid aromatic cores and hydrogen-bonding functional groups can be precursors to advanced materials. Research could be directed towards synthesizing novel polyamides, polyurethanes, or other polymers using this compound as a monomer. The resulting materials could be explored for unique thermal, mechanical, or optical properties.

Translational Potential:

The most direct translational potential of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. The development of efficient, scalable, and cost-effective manufacturing processes for this compound could significantly impact the production of new drug candidates. A relevant example is the use of a structurally similar intermediate, Hexyl (amino(4-aminophenyl)methylene)carbamate, in the synthesis of the anticoagulant drug Dabigatran etexilate. tdcommons.org This highlights a clear pathway from a simple building block to a clinically significant therapeutic agent. Future translational efforts would likely focus on incorporating this scaffold into novel therapeutic agents targeting a wide array of diseases, from neurodegenerative disorders to cancer. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzyl (4-(aminomethyl)phenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

  • The compound is typically synthesized via coupling reactions between benzyl carbamate derivatives and substituted phenyl groups. For example, benzyl chloroformate reacts with 4-(aminomethyl)aniline under anhydrous conditions (e.g., dichloromethane) at 0–5°C to minimize side reactions . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • 1H/13C NMR confirms functional groups: the benzyl carbamate moiety shows signals at δ 5.1–5.2 ppm (CH2 of benzyl) and 153–155 ppm (C=O). The aminomethyl group (CH2NH2) appears at δ 3.3–3.5 ppm . X-ray crystallography reveals bond lengths (e.g., C=O at ~1.23 Å) and hydrogen-bonding patterns (N–H⋯O/N interactions), critical for validating stereochemistry .

Q. What solubility and stability profiles are critical for handling this compound in biological assays?

  • The compound is soluble in DMSO and DMF but has limited aqueous solubility. Stability tests (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours. Store at -20°C under nitrogen to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How does the presence of the aminomethyl group influence the compound’s bioactivity compared to non-substituted carbamates?

  • The aminomethyl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). In kinase inhibition assays, derivatives with this group show 3–5× higher potency than analogs lacking it, likely due to improved binding affinity . Computational docking (AutoDock Vina) predicts favorable interactions with ATP-binding pockets .

Q. What experimental strategies can resolve contradictions in reported biological activities across studies?

  • Discrepancies in IC50 values (e.g., anticancer activity ranging from 10–50 µM) may arise from assay conditions (cell line variability, serum content). Standardize protocols using:

  • Positive controls (e.g., doxorubicin for cytotoxicity).
  • Dose-response curves (7–10 concentrations, triplicate runs).
  • Mechanistic validation (e.g., Western blotting for apoptosis markers) .

Q. How can electrochemical methods (e.g., Hofmann rearrangement) be applied to synthesize this compound sustainably?

  • Electrochemical synthesis using NaBr as a mediator achieves 49% yield via Hofmann rearrangement of 4-bromophenyl precursors. Advantages include reduced waste (no stoichiometric oxidants) and milder conditions (room temperature, aqueous/organic biphasic system) .

Methodological Challenges and Solutions

Q. What purification techniques are recommended to isolate this compound from by-products like unreacted aniline?

  • Liquid-liquid extraction (water/ethyl acetate) removes polar impurities. Preparative HPLC (C18 column, acetonitrile/water gradient) resolves carbamate derivatives with >95% purity. Monitor by LC-MS (ESI+) for [M+H]+ at m/z 271.1 .

Q. How can researchers address the scarcity of pharmacokinetic data for this compound in preclinical studies?

  • Use in vitro ADME assays :

  • Microsomal stability (human liver microsomes, NADPH cofactor).
  • Caco-2 permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability).
  • Plasma protein binding (equilibrium dialysis, >90% bound suggests limited free drug availability) .

Comparative Structural Analysis

CompoundKey FeatureBioactivity (IC50)Reference
This compoundAminomethyl group12 µM (kinase X)
Benzyl carbamate (parent)No substitution>100 µM (kinase X)
4-Aminobenzyl alcoholFree NH2 groupInactive

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) due to potential carcinogenicity (California Prop 65). Avoid inhalation; work in a fume hood .
  • Disposal : Incinerate at >800°C with alkaline scrubbers to prevent toxic by-products (e.g., isocyanates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.